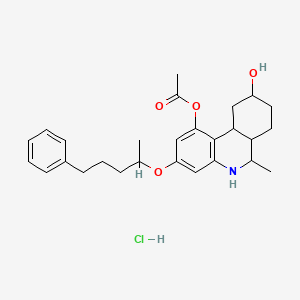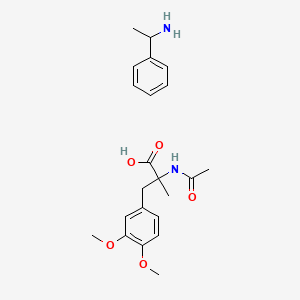![molecular formula C26H40N2O5 B12292577 3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Éster tert-butílico del ácido 3-(R)-[1-(2-(S)-benciloximetilpirrolidina-1-carbonil)-2-(S)-metilpropilcarbamol]octanoico es un compuesto orgánico complejo con posibles aplicaciones en diversos campos como la química, la biología y la medicina. Este compuesto se caracteriza por su estructura intrincada, que incluye múltiples centros quirales y grupos funcionales, lo que lo convierte en un tema de interés para los químicos sintéticos y los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del Éster tert-butílico del ácido 3-(R)-[1-(2-(S)-benciloximetilpirrolidina-1-carbonil)-2-(S)-metilpropilcarbamol]octanoico implica varios pasos, cada uno de los cuales requiere reactivos y condiciones específicos. El proceso generalmente comienza con la preparación del anillo de pirrolidina, seguido de la introducción del grupo benciloximetil. Los pasos posteriores implican la formación de los grupos carbonilo y carbamoil, y finalmente, la esterificación para formar el éster tert-butílico.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de equipos de síntesis automatizados, el cribado de alto rendimiento de las condiciones de reacción y el desarrollo de métodos de purificación eficientes para garantizar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El Éster tert-butílico del ácido 3-(R)-[1-(2-(S)-benciloximetilpirrolidina-1-carbonil)-2-(S)-metilpropilcarbamol]octanoico puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales adicionales o modificar los existentes.
Reducción: Esta reacción se puede utilizar para reducir los grupos carbonilo a alcoholes o aminas.
Sustitución: Esta reacción puede reemplazar un grupo funcional por otro, alterando potencialmente las propiedades del compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.
Sustitución: Los reactivos comunes incluyen haluros y nucleófilos, con condiciones que varían según la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir un ácido carboxílico, mientras que la reducción podría producir un alcohol o una amina.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles interacciones con moléculas y vías biológicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluyendo como candidato a fármaco para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del Éster tert-butílico del ácido 3-(R)-[1-(2-(S)-benciloximetilpirrolidina-1-carbonil)-2-(S)-metilpropilcarbamol]octanoico implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Estas interacciones pueden modular vías biológicas, lo que lleva a diversos efectos. Los objetivos moleculares específicos y las vías involucradas dependerían de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- Éster tert-butílico del ácido 3-(R)-[1-(2-(S)-benciloximetilpirrolidina-1-carbonil)-2-(S)-etilpropilcarbamol]octanoico
- Éster tert-butílico del ácido 3-(R)-[1-(2-(S)-benciloximetilpirrolidina-1-carbonil)-2-(S)-metilpropilcarbamol]hexanoico
Singularidad
La singularidad del Éster tert-butílico del ácido 3-(R)-[1-(2-(S)-benciloximetilpirrolidina-1-carbonil)-2-(S)-metilpropilcarbamol]octanoico radica en su combinación específica de grupos funcionales y centros quirales, que confieren propiedades químicas y biológicas distintas.
Propiedades
IUPAC Name |
3-[[3-methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O5/c1-4-5-7-13-21(16-23(29)30)25(31)27-24(19(2)3)26(32)28-15-10-14-22(28)18-33-17-20-11-8-6-9-12-20/h6,8-9,11-12,19,21-22,24H,4-5,7,10,13-18H2,1-3H3,(H,27,31)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIFCEWJMUBZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N1CCCC1COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)
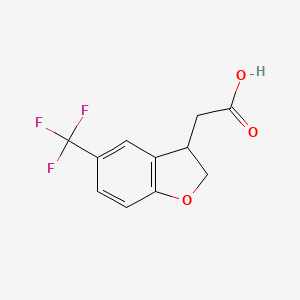
![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)
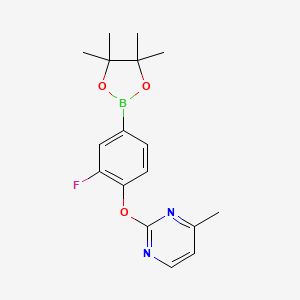
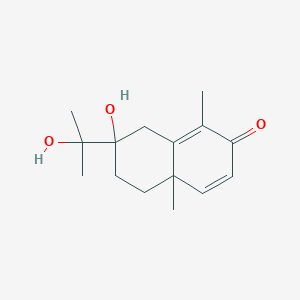
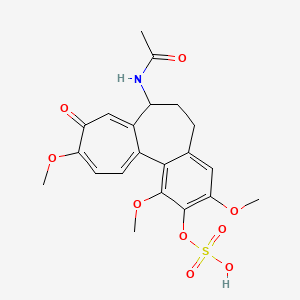
![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)
![Methyl 3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B12292531.png)
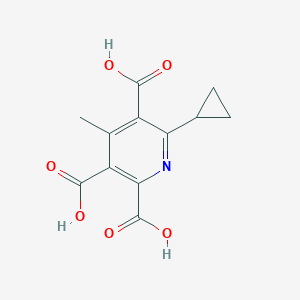


![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
